N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(2-(3-Chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic carboxamide derivative characterized by a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a substituted propylamine moiety.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(23-2,13-6-5-7-14(20)10-13)12-21-18(22)17-11-24-15-8-3-4-9-16(15)25-17/h3-10,17H,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMAGHYFBPTPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1COC2=CC=CC=C2O1)(C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, with the CAS number 1798544-83-8, is a synthetic compound characterized by its complex structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C19H20ClNO4
- Molecular Weight: 361.82 g/mol
- IUPAC Name: N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
The compound features a dioxine ring system and a chlorophenyl moiety, which contribute to its biological properties.
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzo[d]dioxin can induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against multiple cancer types.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that cell line.
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: The compound may trigger apoptotic pathways by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential.
Case Study: MCF7 Cell Line
In a study assessing the effects of various compounds on MCF7 cells, this compound demonstrated significant cytotoxicity. The study utilized the MTT assay to evaluate cell viability post-treatment. Results indicated that the compound induced apoptosis through mitochondrial disruption without causing genotoxic damage to healthy cells .
Pharmacokinetics and Toxicity
Pharmacokinetic evaluations are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary studies suggest favorable pharmacokinetic profiles similar to other anticancer agents.
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 5 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
Toxicity assessments indicate that while exhibiting potent anticancer properties, the compound does not significantly affect normal fibroblast cells (3T3), suggesting a selective action against cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Key Findings and Analysis
Structural Variations and Pharmacological Implications The target compound’s 3-chlorophenyl group distinguishes it from analogs like the benzofuran derivative (CAS 2034441-17-1), where the chlorophenyl moiety is replaced with a benzofuran ring . Chlorine’s electron-withdrawing nature may improve metabolic stability compared to the hydroxy group in the benzofuran analog, which could increase susceptibility to oxidation. In contrast, the target compound’s flexible propyl chain might favor interactions with broader receptor subtypes. Thiazole-containing analogs (e.g., carbohydrazide derivative in ) introduce heterocyclic diversity, which is often associated with antimicrobial or kinase-inhibitory activity . The absence of a thiazole ring in the target compound suggests a different therapeutic focus, possibly CNS modulation.
Synthetic Accessibility The cyclopropane analog () was synthesized with a 78% yield via a diastereoselective reaction, highlighting efficient methodology for rigid scaffolds . No synthesis data are available for the target compound, but its structural similarity to the benzofuran analog () implies feasible preparation through carboxamide coupling reactions.
Physicochemical Properties
- The benzofuran analog’s molecular weight (353.4 g/mol) and hydroxypropyl substituent suggest moderate solubility in polar solvents . The target compound’s methoxy group and chlorophenyl substituent likely increase lipophilicity, favoring blood-brain barrier penetration—a critical factor for CNS-targeted drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
